Higher Reactivity in Living Anionic Copolymerization with Diphenylethylene (DPE) Compared to Trans Isomer
In the living anionic copolymerization with 1,1-diphenylethylene (DPE), cis-1,3-pentadiene (CP) demonstrates a much higher reaction rate than its trans counterpart (TP). This is evidenced by a significantly lower apparent activation energy (Ea_app) for the copolymerization process [1]. The order of copolymerization activity, determined by apparent propagation rate constants (k_app), was found to be: cis-isomer ≈ mixed isomer > trans-isomer [1].
| Evidence Dimension | Apparent Activation Energy (Ea_app) for Copolymerization with DPE |
|---|---|
| Target Compound Data | 47.95 kJ/mol |
| Comparator Or Baseline | trans-1,3-pentadiene (TP): 52.60 kJ/mol |
| Quantified Difference | Ea_app for cis-isomer is 4.65 kJ/mol (≈ 9%) lower, indicating a lower energy barrier for reaction initiation. |
| Conditions | Living anionic copolymerization of 1,3-pentadiene isomers with 1,1-diphenylethylene (DPE) in cyclohexane using n-BuLi as initiator. |
Why This Matters
A lower activation energy translates directly to faster polymerization kinetics at a given temperature, enabling higher throughput and potentially lower energy costs in the production of well-defined alternating copolymers.
- [1] Liu, K., et al. (2016). Living anionic polymerization of (E)-1,3-pentadiene and (Z)-1,3-pentadiene isomers. Journal of Polymer Science Part A: Polymer Chemistry, 54(17), 2741-2751. View Source
